molecular formula C18H18N2O4S2 B2488258 N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 2097858-19-8

N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2488258
CAS No.: 2097858-19-8
M. Wt: 390.47
InChI Key: OKJUJHNDQDDMJZ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic structure combining furan-2-yl and thiophen-3-yl moieties linked via an ethyl group. The core structure includes a sulfamoyl group attached to a phenyl ring and an acetamide functional group.

Properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-13(21)20-15-4-6-16(7-5-15)26(22,23)19-11-17(14-8-10-25-12-14)18-3-2-9-24-18/h2-10,12,17,19H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJUJHNDQDDMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Elements Heterocycles Present Substituents on Sulfamoyl/Acetamide
Target Compound Furan-2-yl, thiophen-3-yl, ethyl-sulfamoyl, phenyl-acetamide Furan, Thiophene Ethyl bridge, sulfamoyl-phenyl
2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)acetamide (6c) Thiazolidinedione, cyclohexylcarbamothioyl Thiazolidinedione Cyclohexyl, benzylidene
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (3) Tetrahydrofuran-3-yl, oxo group Tetrahydrofuran Oxo-tetrahydrofuran
2-((4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(3-METHYLPHENYL)ACETAMIDE Furan-2-yl, triazole, thioether Furan, Triazole Ethyl-triazole, methylphenyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitrophenyl, methylsulfonyl None Chloro-nitro, methylsulfonyl

Key Observations :

  • The target compound uniquely combines furan and thiophene rings, which may enhance π-π stacking interactions in biological targets compared to single-heterocycle analogs .
  • The triazole-containing analog () introduces a sulfur-linked heterocycle, which could improve metabolic stability .

Physical and Spectral Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target Compound Not reported ~434.5 (calculated) Expected peaks: C=O (1680–1700 cm⁻¹), NH (3300 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹)
6c 294–296 ~525.6 IR: C=O (1720 cm⁻¹), NH (3320 cm⁻¹); $^1$H-NMR: δ 7.8 (s, aromatic), 4.2 (m, CH$_2$)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (3) 174–176 299.34 $^1$H-NMR: δ 10.33 (s, NH), 7.75 (s, aromatic); EI-MS: m/z = 299.34 [M+H]$^+$
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported 306.73 IR: NO$2$ (1520 cm⁻¹), SO$2$ (1150 cm⁻¹); $^1$H-NMR: δ 8.16 (d, aromatic)

Key Observations :

  • The target compound ’s predicted molecular weight (~434.5 g/mol) is intermediate between smaller analogs (e.g., 3 at 299.34 g/mol) and bulkier derivatives (e.g., 6c at 525.6 g/mol) .
  • Melting points correlate with structural rigidity; 6c (294–296°C) and related thiazolidinediones exhibit higher thermal stability due to planar conjugated systems .

Key Observations :

  • The target compound ’s furan-thiophene system may synergize anti-inflammatory or anticancer effects, as seen in analogs with dual heterocycles .

Biological Activity

N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its implications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O6S2C_{18}H_{18}N_{2}O_{6}S_{2}, with a molecular weight of 422.5 g/mol. The compound features a sulfamoyl group attached to a furan and thiophene moiety, which are known for their biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound has been shown to inhibit bacterial protein synthesis pathways, which is critical for its bactericidal activity.
  • Disruption of Biofilm Formation : It exhibits significant anti-biofilm properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This is crucial as biofilms contribute to persistent infections.
  • Antioxidant Activity : The presence of furan and thiophene rings may contribute to antioxidant properties, providing additional therapeutic benefits.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial efficacy:

Pathogen TypeMinimum Inhibitory Concentration (MIC)Biofilm Inhibition Concentration (BIC)
Gram-positive Bacteria15.625 - 62.5 μM62.216 - 124.432 μg/mL
MRSA62.5 μM124.432 μg/mL
Enterococcus spp.62.5 - 125 μM31.108 - 62.216 μg/mL
E. coliActive against biofilmsNot specified

The compound's bactericidal action against Gram-positive bacteria is particularly noteworthy, with studies indicating that it surpasses traditional antibiotics in efficacy under certain conditions .

Case Studies

  • Study on MRSA : A clinical study evaluated the effectiveness of this compound against MRSA biofilms. Results indicated a significant reduction in biofilm viability compared to untreated controls, suggesting its potential as a treatment for chronic infections associated with biofilms.
  • Antifungal Activity : In vitro assays demonstrated that the compound also possesses antifungal properties, particularly against Candida albicans, where it exhibited an inhibition rate significantly higher than conventional antifungal agents like fluconazole.

Research Findings

Recent research highlights the structure-activity relationship (SAR) of this compound, indicating that modifications in the furan and thiophene substituents can enhance its biological activity. For instance, variations in the sulfamoyl group have been linked to increased potency against specific bacterial strains.

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